3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde
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Overview
Description
3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde is a chemical compound with the molecular formula C14H10N2O2 and a molecular weight of 238.25 g/mol . It is known for its unique structure, which includes an oxazole ring fused to a pyridine ring, with a 4-methylphenyl group attached to the oxazole ring and an aldehyde group at the 5-position of the pyridine ring .
Preparation Methods
The synthesis of 3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the 4-methylphenyl group:
Formation of the pyridine ring: The pyridine ring is then fused to the oxazole ring.
Introduction of the aldehyde group: Finally, the aldehyde group is introduced at the 5-position of the pyridine ring.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the 4-methylphenyl group.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde can be compared with other similar compounds, such as:
3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide: This compound has a sulfonamide group instead of an aldehyde group.
2-methyl[1,3]oxazolo[5,4-b]pyridine: This compound has a different substitution pattern on the oxazole ring.
The uniqueness of this compound lies in its specific structure and the presence of the 4-methylphenyl group and the aldehyde group, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c1-9-2-4-11(5-3-9)13-12-6-10(8-17)7-15-14(12)18-16-13/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGSUSHTVKFTRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC3=C2C=C(C=N3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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